molecular formula C11H21NO3 B158072 (S)-1-Boc-2-(Hydroxymethyl)piperidine CAS No. 134441-93-3

(S)-1-Boc-2-(Hydroxymethyl)piperidine

Cat. No.: B158072
CAS No.: 134441-93-3
M. Wt: 215.29 g/mol
InChI Key: PZTAGFCBNDBBFZ-VIFPVBQESA-N
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Description

(S)-1-Boc-2-(Hydroxymethyl)piperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl substituent. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(Hydroxymethyl)piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxymethyl group. One common method involves the use of commercially available starting materials such as (S)-2-piperidone. The piperidone is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The resulting Boc-protected piperidone is then reduced to the corresponding hydroxymethyl derivative using a reducing agent such as sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions and scalable processes to ensure high yield and purity. These methods often utilize automated systems and optimized reaction conditions to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(Hydroxymethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1-Boc-2-(Hydroxymethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(Hydroxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical reactions. Its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. Additionally, the Boc group provides steric protection, allowing selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Boc-2-(Aminomethyl)piperidine: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.

    (S)-1-Boc-2-(Methoxymethyl)piperidine: Contains a methoxymethyl group instead of a hydroxymethyl group.

    (S)-1-Boc-2-(Carboxymethyl)piperidine: Features a carboxymethyl group instead of a hydroxymethyl group

Uniqueness

(S)-1-Boc-2-(Hydroxymethyl)piperidine is unique due to its specific functional groups that allow for diverse chemical reactions and applications. The hydroxymethyl group provides versatility in chemical modifications, while the Boc group offers protection during synthetic processes .

Properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAGFCBNDBBFZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426154
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134441-93-3
Record name tert-Butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (50 g, 218.1 mmol) in dry THF (300 mL) was cooled to −78° C. followed by adding BH3-THF solution (261.7 mL, 260.0 mmol) dropwise over 1 h. The resulting mixture was warmed to RT and stirred for 48 h. The reaction was quenched with HOAc/H2O (1:1 ratio, 100 mL). The resulting mixture was partitioned between EtOAc and sat. NaHCO3. The organic layer was washed with more sat. NaHCO3, H2O, brine, and dried over MgSO4. Concentration in vacuo gave a white solid. MS m/z: 216.2 (M+H). Calc'd. for C11H21NO3-215.15.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
261.7 mL
Type
reactant
Reaction Step Two

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